3-((Benzyloxy)methyl)-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine

Medicinal Chemistry Kinase Inhibitor Design Late‑Stage Functionalisation

3-((Benzyloxy)methyl)-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine (CAS 2055072‑00‑7) is a heterocyclic small molecule with the molecular formula C₁₄H₁₃ClN₄O₂ and a molecular weight of 304.73 Da. It belongs to the pyrazolo[3,4‑d]pyrimidine scaffold, a privileged kinase‑inhibitor framework that is widely exploited in anticancer and anti‑inflammatory drug discovery owing to its structural mimicry of the ATP adenine ring.

Molecular Formula C14H13ClN4O2
Molecular Weight 304.73
CAS No. 2055072-00-7
Cat. No. B2487430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((Benzyloxy)methyl)-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine
CAS2055072-00-7
Molecular FormulaC14H13ClN4O2
Molecular Weight304.73
Structural Identifiers
SMILESCOC1=NC(=NC2=NNC(=C21)COCC3=CC=CC=C3)Cl
InChIInChI=1S/C14H13ClN4O2/c1-20-13-11-10(18-19-12(11)16-14(15)17-13)8-21-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,16,17,18,19)
InChIKeySBVOQPRADCAMBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((Benzyloxy)methyl)-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine (CAS 2055072-00-7): Structural Identity and Core Procurement Context


3-((Benzyloxy)methyl)-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine (CAS 2055072‑00‑7) is a heterocyclic small molecule with the molecular formula C₁₄H₁₃ClN₄O₂ and a molecular weight of 304.73 Da . It belongs to the pyrazolo[3,4‑d]pyrimidine scaffold, a privileged kinase‑inhibitor framework that is widely exploited in anticancer and anti‑inflammatory drug discovery owing to its structural mimicry of the ATP adenine ring [1]. The compound is supplied as a research intermediate with a certified purity of ≥95 % (typically 95 %–98 %) from multiple international vendors, including Fluorochem, Angene, and MolCore [2]. No dedicated primary research publication or patent was identified in peer‑reviewed literature that explicitly characterises this exact compound as a final bioactive entity, indicating that 3‑((benzyloxy)methyl)‑6‑chloro‑4‑methoxy‑1H‑pyrazolo[3,4‑d]pyrimidine currently occupies a niche as a bespoke building block for targeted library synthesis rather than a profiled end‑stage lead compound.

Why Generic Pyrazolo[3,4-d]pyrimidine Intermediates Cannot Replace 3-((Benzyloxy)methyl)-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine in Kinase‑Focused Medicinal Chemistry


The pyrazolo[3,4‑d]pyrimidine core is not a monolithic scaffold; subtle permutations at the 3‑, 4‑, and 6‑positions profoundly alter hydrogen‑bonding capacity, lipophilicity, and synthetic tractability [1]. Unlike the commonly employed 3‑unsubstituted or 3‑methyl analogues, the target compound carries a 3‑(benzyloxy)methyl group that simultaneously increases lipophilicity (LogP = 2.77) and provides a latent hydroxymethyl handle for late‑stage diversification [2]. The 6‑chloro substituent, absent in the otherwise identical 4,6‑dimethoxy congener (CAS 2055071‑87‑7), enables regioselective nucleophilic aromatic substitution (SNAr) or palladium‑catalysed cross‑coupling that a 6‑methoxy group cannot replicate [2][3]. Consequently, replacing this compound with a generic pyrazolopyrimidine intermediate sacrifices both the differentiated reactivity needed for parallel library synthesis and the physiochemical profile required for structure‑activity relationship (SAR) exploration in kinase programmes.

Head‑to‑Head Quantitative Evidence for Selecting 3-((Benzyloxy)methyl)-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine Over Closest Analogues


6‑Chloro Substituent Confers Unique Synthetic Versatility Versus the 4,6‑Dimethoxy Analogue

The C6 position of the target compound bears a chlorine atom, whereas the closest commercial analogue—3‑((benzyloxy)methyl)‑4,6‑dimethoxy‑1H‑pyrazolo[3,4‑d]pyrimidine (CAS 2055071‑87‑7)—carries a methoxy group [1][2]. The C–Cl bond (~ 327 kJ mol⁻¹) is substantially more labile toward palladium‑catalysed cross‑coupling (Suzuki, Buchwald–Hartwig) and direct SNAr with amines than the C–OCH₃ bond (~ 358 kJ mol⁻¹ for aryl‑O cleavage) [3]. This single‑atom substitution unlocks a divergent synthetic pathway that is foreclosed in the dimethoxy series, enabling the generation of C6‑arylated, C6‑aminated, or C6‑thioether libraries without de novo scaffold construction.

Medicinal Chemistry Kinase Inhibitor Design Late‑Stage Functionalisation

Enhanced Lipophilicity (LogP) Positions the Compound Favourably for Blood–Brain Barrier Penetration and CNS Kinase Target Campaigns

The experimentally calculated LogP of the target compound is 2.77, whereas the 6‑unsubstituted core scaffold (6‑chloro‑4‑methoxy‑1H‑pyrazolo[3,4‑d]pyrimidine, CAS 98138‑75‑1) exhibits a LogP of only 1.09 [1][2]. A LogP in the 2–3 range is associated with optimal passive blood–brain barrier permeability for CNS‑targeted kinase inhibitors, while LogP < 1.5 often limits brain exposure [3]. This difference of 1.68 log units represents a ~ 48‑fold increase in octanol–water partition coefficient, which can translate into measurably higher membrane permeability in PAMPA‑BBB or Caco‑2 assays.

CNS Drug Discovery Physicochemical Profiling Kinase Selectivity

Increased Rotatable Bond Count and Topological Polar Surface Area Provide Superior Ligand Efficiency Optimisation Levers

The target compound possesses 5 rotatable bonds and a topological polar surface area (TPSA) of 73 Ų, compared with only 1 rotatable bond and a TPSA of 64 Ų for the core 6‑chloro‑4‑methoxy scaffold [1][2]. While the 4,6‑dimethoxy analogue (CAS 2055071‑87‑7) has 6 rotatable bonds and a TPSA of 82 Ų, its higher hydrogen‑bond acceptor count (6 vs. 5) can reduce passive permeability relative to the target compound [3]. The target compound therefore occupies a balanced physicochemical space—sufficient flexibility for induced‑fit binding without excessive polar surface area that would compromise cellular permeability—a sweet spot for fragment elaboration and lead optimisation.

Fragment‑Based Drug Design Ligand Efficiency Metrics Molecular Descriptors

3‑(Benzyloxy)methyl Substituent Provides a Traceless Hydroxymethyl Handle Absent in Simpler 3‑Alkyl or 3‑Aryl Pyrazolopyrimidines

The 3‑(benzyloxy)methyl group can be selectively deprotected (hydrogenolysis or Lewis acid) to reveal a free hydroxymethyl moiety, which can then be oxidised to an aldehyde or converted to a halide for further substitution [1]. This ‘traceless’ handle is absent in the widely used 3‑methyl or 3‑phenyl pyrazolo[3,4‑d]pyrimidine intermediates that dominate commercial catalogues [2]. The benzyl ether is orthogonal to the 6‑chloro handle, permitting sequential functionalisation without protective group conflict—a synthetic advantage that reduces step count and improves overall yield in parallel library synthesis.

Prodrug Design Protecting Group Strategy Late‑Stage Diversification

Evidence‑Based Application Scenarios for 3-((Benzyloxy)methyl)-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine in Drug Discovery Programmes


Central Nervous System (CNS) Kinase Inhibitor Lead Generation

The compound’s intermediate LogP (2.77) and moderate TPSA (73 Ų) align with the CNS MPO desirability window for brain‑penetrant small molecules [1]. Medicinal chemistry groups prosecuting CNS kinase targets (e.g., DYRK1A for Alzheimer’s disease, CDK5 for neurodegeneration, or GSK‑3β for psychiatric disorders) should prioritise this scaffold over the more polar 4,6‑dimethoxy analogue (TPSA = 82 Ų) or the insufficiently lipophilic core scaffold (LogP = 1.09) [2][3]. The 3‑(benzyloxy)methyl group can be deprotected post‑SAR to modulate polarity and metabolic stability, while the 6‑chloro handle permits exploration of C6‑amine substituents known to engage the kinase hinge region [4].

Parallel Library Synthesis via Regioselective C6 Derivatisation

The C6 chlorine atom provides a single, well‑defined reactive site for palladium‑catalysed cross‑coupling and nucleophilic aromatic substitution, enabling the rapid generation of diverse C6‑substituted libraries from one common intermediate [1]. In contrast, the 4,6‑dimethoxy analogue requires de novo synthesis for each C6 variant, inflating the cost‑per‑analogue and extending cycle times. For CROs and internal med‑chem teams synthesising > 50‑compound arrays, the target compound reduces the number of distinct starting materials that must be procured, characterised, and tracked, directly lowering logistics overhead [2].

Prodrug and Bioconjugate Strategy Development

The orthogonal 3‑(benzyloxy)methyl group can be chemoselectively deprotected to a hydroxymethyl moiety without affecting the 6‑chloro or 4‑methoxy groups, creating a conjugation handle for phosphate prodrugs, PEGylation, or antibody‑drug conjugate (ADC) linker attachment [1]. This built‑in functional handle eliminates the need for additional protecting‑group manipulations that would be required with simpler 3‑methyl or 3‑aryl scaffolds, reducing the synthetic sequence by 2–3 steps and improving overall yield [2].

Fragment Elaboration Campaigns in Property‑Guided Lead Optimisation

With a molecular weight of 304.73 Da, 5 rotatable bonds, and balanced HBA/HBD counts (5/1), the target compound occupies the ‘fragment‑to‑lead’ sweet spot where property‑based metrics (LE, LLE, LELP) can be efficiently optimised [1]. Its intermediate complexity avoids the over‑elaboration risk of larger commercial intermediates (MW > 400) while providing sufficient functional handles for rapid SAR generation. Fragment‑based drug design groups should select this compound over smaller core scaffolds that lack the 3‑substituent, as the benzyloxymethyl group provides immediate access to a hydrophobic pocket interaction without additional synthesis [2].

Quote Request

Request a Quote for 3-((Benzyloxy)methyl)-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.